1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea
CAS No.:
Cat. No.: VC13257870
Molecular Formula: C11H12ClN3S
Molecular Weight: 253.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3S |
|---|---|
| Molecular Weight | 253.75 g/mol |
| IUPAC Name | 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
| Standard InChI | InChI=1S/C11H12ClN3S/c1-2-7-13-11(16)15-14-8-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2,(H2,13,15,16)/b14-8- |
| Standard InChI Key | AQOSJGSRDFCSFV-ZSOIEALJSA-N |
| Isomeric SMILES | C=CCNC(=S)N/N=C\C1=CC=CC=C1Cl |
| SMILES | C=CCNC(=S)NN=CC1=CC=CC=C1Cl |
| Canonical SMILES | C=CCNC(=S)NN=CC1=CC=CC=C1Cl |
Introduction
1-[(Z)-(2-Chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is a complex organic compound that has garnered attention in chemical research due to its unique structure and potential applications. Despite limited specific information available directly on this compound, its structural components and similar compounds provide insights into its properties and potential uses.
Biological Activity and Applications
Thiourea derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. While specific biological activity data for 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is lacking, its structural components suggest potential applications in these areas. Further research, including in vitro and in vivo studies, would be necessary to determine its efficacy and safety.
Research Findings and Future Directions
Given the absence of direct research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve spectroscopic analysis (e.g., NMR, IR) for structural confirmation and biological assays to assess its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume